molecular formula C7H8N4S B1629196 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine CAS No. 109879-87-0

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine

Cat. No.: B1629196
CAS No.: 109879-87-0
M. Wt: 180.23 g/mol
InChI Key: OMZVNIPTHNFYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethylthieno[3,2-d]pyrimidine-2,4-diamine
  • 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine
  • 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced potency or selectivity towards certain biological targets, making it a valuable compound for further research and development .

Biological Activity

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a methyl group at the 6-position and amino groups at the 2 and 4 positions. Its molecular formula is C7H8N4SC_7H_8N_4S, and it exhibits unique properties due to its specific substitution pattern.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Dihydrofolate Reductase Inhibition : This compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in rapidly dividing cancer cells .
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at different phases depending on the cancer cell line. For instance, in MDA-MB-231 breast cancer cells, G2 phase arrest was observed, while MCF-7 cells experienced G1 phase arrest .

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines:

  • In Vitro Studies : The compound showed cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. For example, one study reported an IC50 of 13.42 µg/mL for MCF-7 cells .
Cell LineIC50 (µg/mL)IC50 (µM)
MCF-713.420.045
MDA-MB-23152.560.16
MCF-10A (normal)>100-

Anti-Inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases . Its structural analogs have shown promise in modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other thieno[3,2-d]pyrimidines to highlight its unique pharmacological profile:

Compound NameStructure FeaturesUnique Aspects
6-Ethylthieno[3,2-d]pyrimidine-2,4-diamine Ethyl group at the 6-positionDifferent potency in kinase inhibition
6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine Phenyl group at the 6-positionMore potent in certain kinase pathways
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine Pentan-2-YL substituent at N4Potential for broader therapeutic applications

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity in Breast Cancer Models : A comprehensive study assessed various thienopyrimidines' effects on breast cancer cell lines. The results indicated that modifications in the thienopyrimidine structure significantly impacted their cytotoxicity and selectivity towards cancerous versus normal cells .
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with specific targets within cancer cells. These studies suggest a strong binding affinity towards enzymes involved in tumor metabolism .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine derivatives to improve yields and purity?

Answer: Key strategies include:

  • Oxidation optimization : Use Dess-Martin periodinane (DMP) for high-yield (91%) oxidation of intermediates, as demonstrated in thieno[2,3-d]pyrimidine syntheses .
  • Reductive amination : Employ sodium cyanoborohydride at pH 6 for efficient coupling of aldehyde intermediates with aryl amines, achieving yields up to 87% .
  • Purification : Freeze-drying in acetonitrile/water mixtures ensures stability for hygroscopic compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound analogs?

Answer:

  • 1H/13C NMR : Critical for confirming substituent positions and hydrogen bonding (e.g., NH2 resonances at δ 5.70–6.35 ppm in DMSO-d6) .
  • IR spectroscopy : Identifies functional groups like amines (3200–3400 cm⁻¹) and carbonyls (1650–1700 cm⁻¹) .
  • Mass spectrometry : Validates molecular weights and fragmentation patterns, especially for halogenated derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the thienopyrimidine core influence dihydrofolate reductase (DHFR) inhibitory activity?

Answer:

  • Para-substituted aryl groups : Enhance DHFR binding via hydrophobic interactions (e.g., 6-(p-tolyl) derivatives in antiplasmodial studies) .
  • Aminoalkyl chains : Tert-butyl or dimethylamino propyl groups improve metabolic stability and solubility, as seen in analogs with IC50 < 100 nM against Plasmodium falciparum .
  • Contradictions : Bulky substituents (e.g., naphthyl) may reduce activity due to steric hindrance, necessitating structure-activity relationship (SAR) studies .

Q. What in vitro and in vivo models are appropriate for assessing antiplasmodial activity?

Answer:

  • In vitro :
    • Erythrocytic-stage assays using P. falciparum 3D7 strain .
    • Hepatic-stage models with P. berghei sporozoites in hepatoma cells .
  • In vivo : Murine models for pharmacokinetic profiling (e.g., improved AUC and T1/2 in N2-(tert-butyl)-substituted derivatives) .

Q. How can researchers resolve discrepancies in kinase inhibition data across analogs?

Answer:

  • Comparative binding assays : Use recombinant kinases (e.g., CDK6) to test inhibitory potency (IC50) and selectivity .
  • Molecular docking : Simulate binding modes to identify critical interactions (e.g., hydrogen bonds with Val101 in CDK6) .
  • Crystallography : Resolve structural ambiguities, as seen in receptor tyrosine kinase inhibitor studies .

Q. What computational methods predict binding modes of these compounds with target enzymes?

Answer:

  • Docking software (AutoDock, Glide) : Predict interactions with DHFR or CDK6 active sites .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. How to enhance metabolic stability and intestinal permeability in preclinical development?

Answer:

  • Lipophilicity modulation : Introduce polar groups (e.g., 3-(dimethylamino)propyl) to reduce LogP while maintaining permeability (e.g., Papp > 10⁻⁶ cm/s in Caco-2 assays) .
  • Microsomal stability : Optimize with human liver microsome assays (e.g., t1/2 > 60 minutes for lead compounds) .

Q. What strategies evaluate selectivity against off-target kinases?

Answer:

  • Kinase profiling panels : Test against 100+ kinases (e.g., DiscoverX KinomeScan) to identify off-target hits .
  • Cellular assays : Measure cytotoxicity in non-target cell lines (e.g., HEK293 vs. cancer cells) .

Q. Methodological Notes

  • References : Peer-reviewed studies prioritized, with synthesis, SAR, and computational data from journals like European Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry .

Properties

IUPAC Name

6-methylthieno[3,2-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVNIPTHNFYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618198
Record name 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109879-87-0
Record name 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.